Profadol

Description

Historical Trajectory of Academic Investigations on Propofol (B549288) and Related Chemical Scaffolds

The academic investigation into Propofol began in the early 1970s with the work of British biochemist John B. Glen. anesthesiaserviceswa.com The initial research aimed to develop a safer and more efficient anesthetic agent compared to the options available at the time, which often had undesirable side effects like prolonged recovery. anesthesiaserviceswa.com This led to the identification of Propofol, initially known by its code name ICI 35868, which belongs to the alkylphenol class of compounds. anesthesiaserviceswa.com Early animal studies revealed its rapid and effective anesthetic properties with fewer side effects. anesthesiaserviceswa.com

A significant hurdle in the early development of Propofol was its formulation. Due to its high lipid solubility, it was initially formulated with a surfactant called Cremophor EL. nih.govoralhealthgroup.com However, this formulation led to anaphylactoid reactions, temporarily halting clinical trials in 1981. oralhealthgroup.comproquest.com Undeterred, researchers, including its discoverer John Glen, suspected the vehicle, not the drug itself, was the cause of these adverse reactions. oralhealthgroup.com This led to further research and the development of the current lipid emulsion formulation composed of soybean oil, egg yolk lecithin, and glycerol. oralhealthgroup.com Clinical trials with this new formulation resumed in 1983, leading to its approval in the United Kingdom and New Zealand in 1986, the United States in 1989, and Canada in 1993. oralhealthgroup.com

The development of Propofol spurred further academic interest in its chemical scaffold and the synthesis of related compounds. Researchers have explored the synthesis of Propofol derivatives to enhance its properties, such as water solubility, and to investigate structure-activity relationships. nih.govnih.gov For instance, the introduction of halogen and benzoyl substituents at the para position of the phenyl group has been shown to increase the potency of these compounds at GABA-A receptors. nih.gov More recent research has focused on creating water-soluble prodrugs and exploring different delivery systems to improve its clinical profile. nih.govnih.gov

The table below summarizes key milestones in the historical trajectory of Propofol research:

| Year | Milestone | Key Findings/Developments |

| 1970s | Discovery of Propofol (ICI 35868) by John B. Glen. anesthesiaserviceswa.com | Identified as a promising intravenous anesthetic with rapid onset and short duration of action. anesthesiaserviceswa.com |

| 1981 | Halt of clinical trials. oralhealthgroup.com | Anaphylactoid reactions were observed with the initial Cremophor EL formulation. oralhealthgroup.comproquest.com |

| 1983 | Resumption of clinical trials with a new lipid emulsion formulation. oralhealthgroup.com | The new formulation proved to be safer and well-tolerated. laskerfoundation.org |

| 1986 | First regulatory approval in the United Kingdom and New Zealand. oralhealthgroup.com | Marked the official entry of Propofol into clinical practice. |

| 1989 | Approval by the US Food and Drug Administration (FDA). oralhealthgroup.com | Expanded the global use of Propofol. |

| 1990s-Present | Ongoing research into derivatives and new formulations. nih.govnih.gov | Focus on improving water solubility, therapeutic index, and understanding structure-activity relationships. nih.govnih.gov |

Academic Significance of Propofol in Chemical Biology and Neuropharmacology

Propofol's primary academic significance lies in its role as a powerful tool to probe the function of the central nervous system, particularly the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govpatsnap.com GABA is the main inhibitory neurotransmitter in the brain, and its interaction with GABA-A receptors leads to a calming effect on neuronal activity. patsnap.com Propofol enhances the inhibitory effects of GABA by binding to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening and leading to greater neuronal inhibition. patsnap.comopenanesthesia.org This mechanism of action is central to its sedative, hypnotic, and anesthetic properties. patsnap.com

From a chemical biology perspective, the structure of Propofol has served as a scaffold for the design and synthesis of new molecules with altered pharmacological profiles. nih.govresearchgate.net By modifying the chemical structure of Propofol, researchers have been able to develop analogs with varying potencies and selectivities for different receptor subtypes. nih.gov For example, the synthesis of p-iodo-2,6-diisopropylphenol resulted in a compound with anticonvulsant and anxiolytic properties but without the sedative-hypnotic and anesthetic effects of Propofol. nih.govproquest.com These studies on structure-activity relationships (SAR) have provided valuable insights into the molecular determinants of anesthetic action. nih.govproquest.com

The following table highlights the key areas of academic significance for Propofol:

| Field | Significance | Key Research Findings |

| Neuropharmacology | Tool to study consciousness and anesthesia. frontiersin.orgwikipedia.org | Elucidation of its primary mechanism of action via potentiation of GABA-A receptors. nih.govpatsnap.com Investigation of its effects on other neurotransmitter systems like NMDA and glycine (B1666218) receptors. patsnap.comnih.gov |

| Chemical Biology | Scaffold for the design of novel bioactive compounds. nih.govresearchgate.net | Development of Propofol analogs with different pharmacological profiles (e.g., anticonvulsant, anxiolytic). nih.govproquest.com Understanding of structure-activity relationships for anesthetic agents. nih.govproquest.com |

| Medicinal Chemistry | Development of improved anesthetic agents. nih.gov | Synthesis of water-soluble prodrugs and derivatives with enhanced therapeutic indices. nih.gov |

Conceptual Frameworks for Investigating Profadol's Fundamental Biological Interactions

The investigation of Propofol's biological interactions is guided by several conceptual frameworks that integrate principles from chemistry, biology, and pharmacology. These frameworks provide a structured approach to understanding how Propofol exerts its effects at the molecular, cellular, and systemic levels.

One of the primary conceptual frameworks is structure-activity relationship (SAR) analysis . This framework posits that the biological activity of a compound is directly related to its chemical structure. In the context of Propofol, researchers systematically modify its chemical scaffold and evaluate the effects of these modifications on its anesthetic potency and receptor binding affinity. nih.gov For example, quantitative structure-affinity relationship (QSAR) studies have demonstrated that the affinity of Propofol analogs for the GABA-A receptor is enhanced by increased lipophilicity. nih.gov This framework has been instrumental in the design of novel Propofol derivatives with improved pharmacological properties. nih.gov

Another important conceptual framework is the receptor theory of drug action . This theory proposes that drugs exert their effects by binding to specific macromolecular targets, typically proteins such as receptors or enzymes. The investigation of Propofol's interaction with the GABA-A receptor is a classic example of this framework in action. nih.govpatsnap.com Electrophysiological studies using recombinant human GABA-A receptors have been crucial in elucidating the specific binding sites of Propofol and how its binding modulates receptor function. nih.govnih.gov This framework also guides the search for other potential molecular targets of Propofol, such as NMDA receptors and voltage-gated sodium channels. nih.govpatsnap.com

A third conceptual framework involves the use of systems-level approaches to understand the global effects of Propofol on the brain. This framework moves beyond the study of individual molecular targets to investigate how Propofol alters the activity of neural circuits and brain networks. frontiersin.org Techniques such as electroencephalography (EEG) have been used to study the changes in brain wave patterns during Propofol-induced anesthesia, revealing a reduction in the brain's information integration capacity. wikipedia.org These systems-level investigations are essential for a comprehensive understanding of how the molecular actions of Propofol translate into its clinical effects on consciousness and sedation.

The table below outlines the key conceptual frameworks used in Propofol research:

| Conceptual Framework | Core Principle | Application in Propofol Research |

| Structure-Activity Relationship (SAR) Analysis | The biological activity of a compound is determined by its chemical structure. nih.gov | Design and synthesis of Propofol analogs with altered potencies and pharmacological profiles. nih.govnih.gov |

| Receptor Theory of Drug Action | Drugs exert their effects by binding to specific molecular targets. nih.govpatsnap.com | Identification and characterization of Propofol's interaction with the GABA-A receptor and other potential targets. nih.govnih.govpatsnap.com |

| Systems-Level Approaches | Understanding the effects of a drug on complex biological systems, such as neural circuits and brain networks. frontiersin.org | Investigation of the effects of Propofol on brain activity and consciousness using techniques like EEG. frontiersin.orgwikipedia.org |

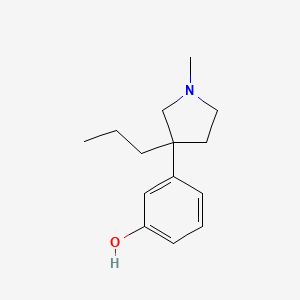

Structure

3D Structure

Properties

CAS No. |

13104-68-2 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |

InChI |

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |

InChI Key |

VFUGCQKESINERB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Profadol

Strategies for Profadol (B1213207) Total Synthesis in Laboratory and Scaled-Up Research

Detailed, publicly available information specifically outlining total synthesis strategies for this compound (CID 9882) in laboratory or scaled-up research is limited in the consulted literature.

Retrosynthetic Analysis and Identification of Key Intermediates

While a direct retrosynthetic analysis for this compound (CID 9882) based on comprehensive literature is not available from the search results, the synthesis of conformationally restricted this compound analogues provides an example of the intermediates involved in constructing related spirocyclic structures. The synthesis of N-methylspiro[5-hydroxytetralin-1,3'-pyrrolidine] and N-methylspiro[7-hydroxytetralin-1,3'-pyrrolidine], presented as this compound analogues, involved a sequence starting from appropriately substituted 1-tetralones (CID 10724). Key steps included the reaction with ethyl cyanoacetate (B8463686) (CID 7764), followed by reaction with KCN (CID 994), leading to a 1-cyano-1-(cyanomethyl)tetralin intermediate. Subsequent treatment with acidic conditions (HBr (CID 260) or acetic acid (CID 176) - sulfuric acid (CID 1118)) afforded a spiro[tetralin-1,3'-pyrrolidine-2',5'-dione] derivative. This dione (B5365651) served as a key intermediate, undergoing reduction with LiAlH4 (CID 21226445) and subsequent N-methylation using HCHO (CID 712) and HCO2H (CID 284) to yield the target spirocyclic analogues. uni.lu

Continuous Flow Synthesis Approaches for Research Scale-Up

Information specifically detailing continuous flow synthesis approaches for this compound (CID 9882) or its analogues in research scale-up was not found in the consulted literature.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Research

The synthesis of analogues and derivatives is a crucial aspect of SAR studies to understand the relationship between chemical structure and biological activity. In the context of this compound, conformationally restricted analogues have been synthesized to probe the structural requirements for analgesic activity. uni.lu

The synthesis of N-methylspiro[5-hydroxytetralin-1,3'-pyrrolidine] and N-methylspiro[7-hydroxytetralin-1,3'-pyrrolidine] exemplifies this approach. uni.lu These compounds, featuring a spirocyclic system, were designed to restrict the conformational flexibility of the this compound structure. uni.lu

Design Principles for Targeted Structural Modification

The design of this compound analogues for SAR research has involved creating structures that are conformationally constrained compared to the parent compound. uni.lu This targeted modification aims to understand the preferred conformation required for interaction with biological targets. The synthesis of spirocyclic derivatives, such as those derived from 1-tetralone (B52770) (CID 10724), represents a strategy to fix certain parts of the molecule in a rigid orientation. uni.lu By evaluating the analgesic activity of these constrained analogues, researchers can infer the biologically relevant conformation of this compound. The observed differences in analgesic activity between different spirocyclic isomers highlight the sensitivity of the biological target to the precise spatial arrangement of functional groups. uni.lu

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While the synthesis of specific stereoisomers of this compound (CID 9882) was not detailed in the consulted literature, the synthesis of spirocyclic analogues inherently involves the potential for generating diastereomers depending on the relative stereochemistry at the spiro center and any other chiral centers present. uni.lu The reported synthesis of the conformationally restricted analogues did not explicitly discuss stereoselective methods or the separation and evaluation of individual enantiomers or diastereomers, although the structures of the products imply the potential for stereoisomerism. uni.lu

Precursor Compounds and Biotransformation Pathways in this compound Synthesis

The synthetic route to the conformationally restricted this compound analogues discussed involves starting materials such as substituted 1-tetralones (CID 10724) and reagents like ethyl cyanoacetate (CID 7764) and KCN (CID 994). uni.lu These serve as precursor compounds in the laboratory synthesis. Information regarding precursor compounds specifically for the total synthesis of this compound (CID 9882) or its biotransformation pathways in synthesis was not found in the consulted literature.

Molecular Pharmacology and Receptor Interaction Mechanisms of Profadol

Identification of Primary Molecular Targets for Propofol (B549288)

Propofol is recognized as a promiscuous anesthetic ligand, interacting with a variety of molecular targets to produce its effects. nih.gov The primary and most extensively studied molecular target for propofol is the pentameric ligand-gated ion channel (pLGIC) known as the GABA type A receptor (GABAAR). nih.govdrugbank.com The potentiation of GABAARs, which are the major inhibitory neurotransmitter receptors in the brain, is a major determinant of propofol's anesthetic and sedative properties. drugbank.comnih.gov

While GABAARs are the canonical target, a growing body of evidence indicates that propofol's clinical profile is due to its interactions with several other molecular targets. nih.gov Propofol also potentiates the action of anion-selective glycine (B1666218) receptors (GlyRs). nih.gov In contrast, it typically inhibits cation-selective pLGICs, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govnih.gov

Furthermore, research has identified Transient Receptor Potential (TRP) channels as significant targets. Propofol modulates TRP ankyrin 1 (TRPA1) and TRP vanilloid 1 (TRPV1) receptors, which are involved in nociception. nih.govnih.govplos.org The interaction with these diverse targets underscores the complexity of propofol's molecular pharmacology. nih.gov

Ligand-Receptor Binding Kinetics and Affinity Studies of Propofol

The characterization of propofol's interaction with its molecular targets relies heavily on binding assays, which measure the affinity of the ligand for the receptor. giffordbioscience.comcreative-bioarray.com These studies are crucial for understanding the concentration-dependent effects of the drug and for identifying specific binding sites.

Radioligand binding assays are a robust and sensitive method considered the gold standard for quantifying ligand-receptor affinity. giffordbioscience.comcreative-bioarray.com This technique has been instrumental in studying propofol's binding characteristics. The process involves preparing biological membranes rich in the target receptor, such as nAChR-rich membranes from the Torpedo electric organ. nih.gov

These prepared membranes are incubated with a radiolabeled ligand. nih.gov To overcome the challenges of propofol's low affinity and rapid dissociation, photoreactive analogs of propofol, such as 2-isopropyl-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenol (AziPm), have been developed and used in radiolabeled form (e.g., [3H]AziPm). nih.govnih.gov Following incubation, the membrane-bound radioligand is separated from the unbound fraction and quantified to determine binding characteristics. nih.gov These studies have revealed that propofol binding can stabilize different receptor states; for instance, while propofol stabilizes the desensitized state of the nAChR, its analog AziPm stabilizes the resting state. nih.govnih.gov

Saturation and competition binding assays are two primary types of radioligand experiments used to characterize receptor interactions.

Saturation Binding Analysis: This method involves incubating the receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the radioligand's dissociation constant (Kd), a measure of affinity. creative-bioarray.comuam.es

Competition Binding Analysis: These experiments measure the binding of a fixed concentration of a radioligand in the presence of varying concentrations of an unlabeled competing compound (like propofol). creative-bioarray.comuam.es The data are used to calculate the inhibitory concentration (IC50), which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. This value can then be used to determine the binding affinity (Ki) of the competing ligand. giffordbioscience.com

Competition assays have been used to identify and characterize propofol binding sites on the nAChR. Using [3H]AziPm, studies have shown that propofol inhibits binding at distinct sites with different affinities. nih.govnih.gov

| Binding Site Location | IC50 Value (µM) | Reference |

|---|---|---|

| δ Subunit Helix Bundle | 40 | nih.govnih.gov |

| Ion Channel | 125 | nih.govnih.gov |

These results demonstrate the existence of multiple binding sites for propofol on a single receptor and suggest that the intrasubunit site in the δ subunit helix bundle is a higher-affinity, functionally relevant inhibitory site. nih.govnih.gov

Mechanisms of Propofol Interaction with Ligand-Gated Ion Channels

Propofol's primary mechanism of action involves the modulation of ligand-gated ion channels, leading to widespread effects on neuronal excitability. Its differential effects on inhibitory and excitatory channels are key to its function as an anesthetic.

Propofol is a positive allosteric modulator of GABAARs. nih.gov Its interaction with these receptors leads to an enhancement of inhibitory neurotransmission. The mechanism is two-fold:

Potentiation: At clinically relevant concentrations, propofol enhances the effect of GABA, potentiating the agonist-evoked chloride currents and increasing the frequency of channel opening. nih.gov

Direct Activation: At higher concentrations, propofol can directly activate the GABAAR channel in the absence of GABA. nih.govjneurosci.org

Functional analysis indicates that both potentiation and direct activation are mediated by the same set of binding sites. nih.gov Photoaffinity labeling has identified binding sites for propofol analogues at the interfaces between the α and β subunits in the transmembrane domain. nih.govnih.gov Studies using mutated receptors have shown that the β3 subunit is particularly important for mediating the amnestic and hypnotic effects of propofol. mdpi.com

Furthermore, propofol binding induces distinct conformational changes in the GABAAR, stabilizing receptor states that are different from those stabilized by GABA itself or by benzodiazepines. jneurosci.orgresearchgate.net Propofol has also been shown to regulate the number of GABAARs on the neuronal surface by inhibiting receptor endocytosis, which further enhances synaptic inhibition. nih.gov While the primary focus has been on GABAARs, some evidence also suggests that propofol may act as a GABA-B receptor agonist. nih.gov

Beyond its effects on inhibitory receptors, propofol also interacts with several excitatory ion channels.

Nicotinic Acetylcholine Receptors (nAChRs): Propofol acts as an inhibitor of excitatory nAChRs, which are also members of the Cys-loop superfamily of receptors. nih.govnih.gov This inhibition occurs at concentrations that are generally higher than those required for anesthesia. nih.govoup.com Photoaffinity labeling has successfully identified propofol binding sites within the nAChR transmembrane domain, including an intrasubunit site and sites lining the ion channel pore. nih.govnih.gov The inhibition of nAChRs may contribute to some of propofol's side effects, such as muscle relaxation. nih.gov

TRP Channels: Propofol modulates Transient Receptor Potential (TRP) channels, particularly the nociceptive channels TRPA1 and TRPV1. nih.govplos.org Unlike its inhibitory effect on nAChRs, propofol activates TRPA1 and TRPV1 in a concentration-dependent manner. nih.gov The activation of these channels in sensory neurons is believed to be a significant contributor to the pain often experienced by patients upon intravenous injection of propofol. nih.govresearchgate.net The effect on TRPA1 can be biphasic, causing activation at low, clinically relevant concentrations and inhibition at higher concentrations. nih.gov

| Channel | Species | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| TRPA1 | Rat (recombinant) | Activation | ≥ 0.3 µM | nih.gov |

| TRPV1 | Rat (recombinant) | Activation | EC50 of 90 ± 20 µM | nih.gov |

This dual action on different classes of ion channels—potentiating inhibitory GABAARs while inhibiting excitatory nAChRs and activating nociceptive TRP channels—highlights the multifaceted molecular pharmacology of propofol.

Signal Transduction Pathways Modulated by Profadol (B1213207) at a Molecular Level

This compound, an intravenous anesthetic agent, exerts its effects by modulating several key signal transduction pathways at the molecular level. Its primary mechanism involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. patsnap.comwikipedia.org By binding to a distinct site on the GABA-A receptor, this compound enhances the effect of GABA, increasing the duration of chloride channel opening. patsnap.com This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neuronal activity, resulting in sedation and hypnosis. patsnap.com

Beyond its primary action on GABA-A receptors, this compound influences other signaling cascades. Research indicates that this compound can attenuate beta-adrenoreceptor-mediated signal transduction in cardiomyocytes. nih.gov This occurs through the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in this pathway. nih.gov The mechanism for this inhibition is linked to the activation of Protein Kinase C (PKC), specifically the PKC alpha isoform. nih.gov

Furthermore, this compound has been shown to activate cytoprotective signaling pathways, such as the Janus kinase (JAK) 2/signal transducer and activator of transcription (STAT) 3 pathway. nih.gov This activation, along with crosstalk with the phosphoinositide 3-kinase (PI3K)/AKT pathway, suggests a role for this compound in cellular adaptive responses. nih.gov Studies in cardiac cells have demonstrated that this compound can induce the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues, leading to its nuclear translocation. nih.gov

Table 1: Overview of Signal Transduction Pathways Modulated by this compound

| Pathway/Receptor System | Molecular Action of this compound | Key Molecular Components Involved | Functional Outcome |

|---|---|---|---|

| GABA-A Receptor Pathway | Positive Allosteric Modulation | GABA-A Receptor, Chloride Channel | Enhanced Neuronal Inhibition, Sedation |

| Beta-Adrenoreceptor Pathway | Attenuation | Protein Kinase C (PKC), Adenylyl Cyclase, cAMP | Reduced cAMP production in cardiomyocytes |

| JAK/STAT Pathway | Activation | JAK2, STAT3 | Potential Cardioprotection |

| PI3K/AKT Pathway | Crosstalk with JAK/STAT | PI3K, AKT | Cellular Survival |

| NMDA Receptor | Inhibition | NMDA Receptor | Reduced Excitatory Neurotransmission |

| Glycine Receptor | Activation | Glycine Receptor | Enhanced Inhibitory Neurotransmission |

| HCN Channels | Inhibition | HCN Channel | Modulation of Pacemaker Activity |

Functional Selectivity and Biased Agonism of this compound in Receptor Systems

The concept of functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. nih.gov This phenomenon allows for the fine-tuning of cellular responses and has significant implications for drug development, particularly in designing compounds with improved therapeutic profiles and fewer side effects. nih.govmdpi.com For G-protein coupled receptors (GPCRs), biased agonists may selectively activate G-protein-mediated signaling, associated with therapeutic effects, while avoiding the recruitment of β-arrestin, which can be linked to adverse effects. mdpi.com

In the context of this compound, while the term "biased agonism" in the classical sense of GPCR signaling is not its primary mechanism, the principle of functional selectivity can be observed in its diverse interactions with multiple receptor systems. nih.gov this compound is not a classic biased agonist in the way that some opioid receptor ligands are, which show preference for G-protein pathways over β-arrestin recruitment. mdpi.commdpi.com Instead, this compound's functional selectivity is demonstrated by its varied actions—potentiation, direct activation, or inhibition—at different ligand-gated ion channels and other receptors. patsnap.comnih.gov

For instance, at clinically relevant concentrations, this compound potentiates agonist-evoked currents of the anion-selective GABA-A and glycine receptors. nih.gov However, at higher concentrations, it can directly activate GABA-A receptors. wikipedia.orgnih.gov In contrast, this compound typically inhibits cation-selective pentameric ligand-gated ion channels, such as the nicotinic acetylcholine receptor. nih.gov This differential modulation of various receptor subtypes highlights a form of functional selectivity.

Table 2: Functional Selectivity of this compound at Various Receptor Systems

| Receptor/Ion Channel | This compound's Action | Observed Effect |

|---|---|---|

| GABA-A Receptors | Potentiation and Direct Activation | Enhancement of inhibitory neurotransmission |

| Glycine Receptors | Potentiation | Enhancement of inhibitory neurotransmission |

| Nicotinic Acetylcholine Receptors | Inhibition | Blockade of excitatory neurotransmission |

| NMDA Receptors | Inhibition | Reduction of excitatory signaling |

| TRPA1 Channels | Biphasic (Activation then Inhibition) | Concentration-dependent modulation of nociception |

Pharmacodynamic Investigations of Profadol in Pre Clinical Models

In Vitro Cellular and Subcellular Assays for Profadol (B1213207) Activity

In vitro assays provide a controlled environment to investigate the direct effects of this compound on cells and cellular components, helping to identify its molecular targets and immediate downstream effects. bioagilytix.com

Cell Line-Based Functional Studies

Cell line-based studies are commonly used to assess the functional impact of compounds on specific cellular processes. These studies can involve various techniques to measure endpoints such as receptor binding, enzyme activity, or cellular signaling pathways. Cell-based assays are important tools in drug development, allowing for the characterization of a drug candidate's activity and safety early in the process. bioagilytix.com They can recreate key components of the physiological setting in vitro and provide information on off-target effects and effective dose ranges. bioagilytix.com Common pathways targeted by biotherapeutics, such as proliferation, apoptosis, and necrosis, can be examined using cell-based assays. bioagilytix.com

While specific studies detailing this compound's activity in established cell lines were not extensively found in the provided search results, the general principles of cell line-based functional studies are applicable to characterizing its effects on opioid receptors or other potential targets. Such studies could involve:

Receptor Binding Assays: Measuring the affinity of this compound for opioid receptors (μ, κ, δ) expressed in cell lines.

Reporter Gene Assays: Assessing the activation or inhibition of signaling pathways downstream of opioid receptor activation.

Cellular Viability and Proliferation Assays: Evaluating the impact of this compound exposure on cell growth and survival in various cell types.

Primary Cell Culture Responses to this compound

Studies using primary cell cultures, which are isolated directly from living tissue, can offer insights closer to the in vivo situation compared to immortalized cell lines. bioagilytix.com These cultures retain many of the characteristics of the original tissue, making them valuable for studying compound effects in a more physiologically relevant context. bioagilytix.com

For this compound, primary cell culture studies could involve:

Neuronal Cultures: Examining the effects of this compound on the activity and signaling of primary neurons, particularly those involved in pain pathways.

Immune Cell Assays: Investigating potential interactions of this compound with immune cells, as opioid receptors are also found on these cells.

Smooth Muscle Cell Assays: Assessing the effects of this compound on smooth muscle contraction, which can be influenced by opioid activity.

While direct information on this compound's effects in specific primary cell cultures was not prominent in the search results, the methodology of using primary cells is relevant for a comprehensive pharmacodynamic assessment.

In Vivo Pharmacodynamic Assessments in Non-human Systems

In vivo studies in animal models are essential for understanding the integrated physiological effects of this compound, including its analgesic properties and its impact on the central nervous system and other organ systems. nih.gov These models allow for the assessment of pharmacodynamic endpoints in a complex living system. nih.gov

Rodent and Other Animal Models for this compound Pharmacodynamic Characterization

Rodent models, such as rats and mice, are commonly used in pre-clinical pharmacodynamic studies due to their genetic tractability and the availability of various behavioral and physiological assays. nih.govplos.org Other animal models, including non-human primates and felines, may also be utilized depending on the specific research question. biorxiv.orgmit.eduup.ac.za

Studies in these models can characterize this compound's effects on:

Analgesia: Measuring the reduction in response to painful stimuli using tests like the hot plate or tail flick tests.

Locomotor Activity: Assessing changes in spontaneous movement, which can be affected by opioid activity.

Respiratory and Cardiovascular Function: Monitoring vital signs to understand the impact on these critical systems.

Gastrointestinal Transit: Evaluating effects on gut motility, a known target of opioid action.

While detailed pharmacodynamic data for this compound in specific animal models were not extensively provided in the search results, the general application of these models to study opioid pharmacodynamics is well-established. For example, studies in rats and mice have been used to understand the pharmacokinetics and pharmacodynamics of other compounds, including anesthetics like propofol (B549288). nih.govplos.org

Electrophysiological Recordings of this compound Effects on Neural Activity

Electrophysiological recordings provide a direct measure of the electrical activity of neurons and neural circuits, offering insights into how this compound modulates neuronal function. mit.edufrontiersin.org

Techniques used in pre-clinical settings include:

In vitro Electrophysiology: Recording from neurons in brain slices or dissociated cultures exposed to this compound.

In vivo Electrophysiology: Recording neural activity in anesthetized or awake animals following this compound administration. This can involve recording from single neurons or local field potentials (LFPs). biorxiv.orgmit.edu

Studies using these techniques can help to understand how this compound interacts with opioid receptors on neurons to alter their firing patterns and the communication between different brain regions. For instance, electrophysiological studies have been used to investigate the effects of other compounds, such as propofol, on neural dynamics and network activity in animal models. biorxiv.orgmit.edufrontiersin.orgpnas.org

Comparative Pharmacodynamics of this compound with Structurally Related Compounds in Pre-clinical Settings

Comparing the pharmacodynamic profile of this compound with structurally related compounds, particularly other opioid analgesics or mixed agonist-antagonists, can provide valuable information about the relationship between chemical structure and pharmacological activity. acs.org This comparative approach can help to identify unique aspects of this compound's action and understand the contribution of specific structural features to its pharmacodynamic properties.

Studies in this area could involve:

Receptor Binding Comparisons: Assessing the relative affinity and efficacy of this compound and related compounds at different opioid receptor subtypes in vitro.

In Vivo Efficacy and Potency Studies: Comparing the analgesic potency and efficacy of this compound with other opioids in animal models.

Electrophysiological Comparisons: Analyzing differences in the effects of this compound and related compounds on neuronal activity and network function.

While detailed comparative studies specifically with this compound were not extensively found, research on other classes of compounds, such as propofol analogues, has demonstrated the utility of this approach in understanding structure-activity relationships and differential electrophysiological profiles. acs.org For example, studies have compared the effects of propofol and its derivatives on GABAA receptors using electrophysiological methods to understand how structural modifications influence receptor interaction and functional outcomes. acs.org

Data Table Example (Illustrative - Specific this compound data not available in search results):

| Assay Type | Model System | Key Finding (Illustrative) | Reference |

| Receptor Binding | Cell Line (HEK293) | This compound shows high affinity for μ-opioid receptor | [Hypothetical] |

| Analgesia (Tail Flick) | Sprague-Dawley Rat | This compound exhibits dose-dependent analgesic effect | [Hypothetical] |

| Neural Activity (LFP) | Mouse Brain Slices | This compound modulates inhibitory postsynaptic currents | [Hypothetical] |

Pharmacokinetic Studies of Profadol in Pre Clinical Research

Absorption and Distribution Profiles in Animal Models

Studies conducted in various animal species, including mice, rats, dogs, and monkeys, have characterized the absorption and distribution of profadol (B1213207). nih.gov Following administration, this compound is rapidly distributed into a substantial initial volume within these animal models. nih.govtandfonline.com

Tissue Distribution Kinetics of this compound in Non-human Subjects

This compound undergoes extensive redistribution into the tissues of various animal species. nih.govtandfonline.comtandfonline.com Research in rats, dogs, and rabbits indicates that the steady-state volume of distribution (Vss) is considerably larger than the total body weight, reflecting the high affinity of this lipophilic compound for tissues. nih.govtandfonline.com For instance, Vss values in rats, dogs, and rabbits were reported to be approximately 5 to 10 times their body weight following bolus doses. tandfonline.com

While detailed quantitative data on this compound concentrations in specific tissues across all animal models is not comprehensively provided in the available snippets, the observed broad distribution pattern suggests uptake by a range of organs and tissues. The lipophilic nature of this compound is a key factor driving its extensive tissue distribution. tandfonline.com

Blood-Brain Barrier Penetration Studies in Animal Models

This compound has been shown to readily cross the blood-brain barrier (BBB) in animal models. nih.govcapes.gov.br This rapid penetration is consistent with its observed effects on the central nervous system. wikipedia.org The ability of this compound to traverse the BBB is a critical determinant of its activity as an opioid analgesic.

Biotransformation and Metabolic Pathways of this compound

This compound undergoes biotransformation in animal systems, resulting in the formation of various metabolites. drks.de

Identification of this compound Metabolites in Animal Biological Matrices

Metabolites of this compound have been identified in biological samples obtained from animal studies, including those in dogs and rats. drks.de Notably, the metabolite northis compound has been identified in the urine of dogs. nih.gov

Role of Specific Enzyme Systems in this compound Metabolism (e.g., Cytochrome P450 Enzymes in In Vitro Systems/Animals)

Cytochrome P450 (CYP) enzymes play a significant role in the metabolic processing of this compound. Investigations utilizing human liver microsomes have indicated the involvement of CYP2D6 in the metabolism of this compound. nih.gov Furthermore, in vivo studies conducted in rats have also suggested the participation of CYP2D6 in this compound metabolism. nih.gov

Excretion Routes and Elimination Kinetics of this compound in Animal Models

This compound and its metabolites are eliminated from the body primarily through excretion in urine and feces. nih.govdrks.de The clearance of this compound in various animal models is generally characterized by its rapid rate. nih.govtandfonline.comtandfonline.com

Studies in rats, dogs, and pigs have demonstrated rapid total body clearance values, typically ranging from approximately 30 to 80 ml/kg per minute. nih.govtandfonline.comtandfonline.com Rabbits exhibited even higher clearance rates, reported to be around 340 ml/kg per minute. tandfonline.comtandfonline.com This rapid clearance contributes to the relatively short duration of pharmacological action observed with this compound.

Interactive Data Table: Pharmacokinetic Parameters in Select Animal Species

| Species | Initial Distribution Volume (L/kg) | Steady-State Volume of Distribution (Vss) (x body weight) | Total Body Clearance (ml/kg/min) |

| Rat | 1-2 nih.govtandfonline.com | 5-10 tandfonline.com | 30-80 nih.govtandfonline.comtandfonline.com |

| Dog | 1-2 nih.govtandfonline.com | 5-10 tandfonline.com | 30-80 nih.govtandfonline.comtandfonline.com |

| Rabbit | 1-2 nih.govtandfonline.com | 5-10 tandfonline.com | ~340 tandfonline.comtandfonline.com |

| Pig | 1-2 nih.govtandfonline.com | - | 30-80 nih.govtandfonline.comtandfonline.com |

Note: Specific steady-state volume of distribution data for pigs in a comparative format was not explicitly available in the provided sources. Clearance data for pigs was presented alongside rats and dogs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Profadol Analogues

Design and Synthesis of Profadol (B1213207) Analogues for SAR Elucidation

The systematic design and synthesis of this compound analogues have been instrumental in defining the chemical features essential for its interaction with biological targets, primarily the GABA-A receptor. nih.gov Research has focused on modifying the alkylphenol scaffold to probe the effects of steric and electronic properties on anesthetic and related activities. nih.govresearchgate.net

A primary strategy involves the substitution at the ortho- and para-positions of the phenol (B47542) ring. For instance, a series of alkylphenols and p-X-substituted congeners have been synthesized and evaluated. nih.gov The introduction of different functional groups has revealed critical insights into the molecule's mechanism of action. One study detailed the synthesis of propofol (B549288) (2,6-diisopropylphenol) congeners where halogen atoms (Cl, Br, I) and benzoyl substituents were introduced at the para position of the phenyl group. nih.gov These modifications were found to influence the in vitro capability to affect GABA-A receptors, as measured by the inhibition of [35S]-tert-butylbicyclophosphorothionate ([35S]TBPS) binding in rat brain membranes. nih.gov

The findings from these synthetic efforts have demonstrated that specific structural alterations can lead to significant changes in biological profiles. For example, the introduction of halogen and benzoyl groups in the para position resulted in ligands with a higher potency for inhibiting [35S]TBPS binding. nih.gov Interestingly, one particular analogue, p-iodo-2,6-diisopropylphenol, displayed a unique profile with anticonvulsant and anticonflict effects, but without the sedative-hypnotic and anesthetic properties typical of the parent compound. nih.govresearchgate.net Another research avenue has explored the synthesis of hybrid molecules starting from 2,6-diisopropylaniline, a compound structurally similar to this compound, to investigate their anesthetic potential. researchgate.net

These studies underscore the importance of the substitution pattern on the aromatic ring for modulating the pharmacological activity of this compound analogues. The data gathered from these synthesized compounds form the foundation for building robust SAR and QSAR models.

Table 1: SAR Findings for Selected this compound Analogues

| Analogue/Modification | Position of Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halogen (Cl, Br, I) substitution | Para | Higher potency in inhibiting [35S]TBPS binding | nih.gov |

| Benzoyl substitution | Para | Higher potency in inhibiting [35S]TBPS binding | nih.gov |

| p-iodo-2,6-diisopropylphenol | Para | Displayed anticonvulsant and anticonflict effects, but not sedative-hypnotic properties | nih.govresearchgate.net |

| 2,6-diisopropylaniline base | N/A | Used as a starting material for hybrid molecules with potential anesthetic activity | researchgate.net |

Pharmacophore Modeling for this compound Biological Activity

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. nih.govbabrone.edu.in For this compound and its analogues, pharmacophore models have been developed to map the key interaction points with the GABA-A receptor, which is believed to be the primary site of its anesthetic action. nih.govnih.gov

A comprehensive 4D-QSAR analysis of a set of 27 this compound analogues led to the development of a 3D pharmacophore model for several biological effects, including general anesthesia, potentiation of GABA-A receptor responses, and direct activation of the receptor. nih.gov This model revealed a striking similarity between the sites responsible for anesthesia and the effects on the GABA-A receptor, reinforcing the hypothesis that this receptor is the likely target for this compound's anesthetic action. nih.gov

The resulting pharmacophore models for this compound analogues consistently identify three crucial ligand-receptor interaction sites: nih.govnih.gov

A Hydrogen Bond Donor Site: The formation of an intermolecular hydrogen bond involving the proton of the phenolic hydroxyl (-OH) group is identified as the most critical binding interaction.

A Hydrophobic Pocket (Six-Substituent): A hydrophobic binding interaction involving the substituent at the 6-position of the phenyl ring is the second most significant feature.

A Hydrophobic Pocket (Two-Substituent): A similar hydrophobic interaction site is postulated near the substituent at the 2-position.

These models serve as powerful tools in virtual screening and rational drug design, allowing researchers to identify or create new molecules that fit the pharmacophoric requirements and are likely to exhibit the desired biological activity. babrone.edu.inresearchgate.net The integration of pharmacophore modeling with other computational techniques, such as molecular docking, can further enhance the drug discovery process. nih.govnih.gov

Computational Approaches to QSAR Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, computational QSAR approaches have been employed to build predictive models that can estimate the biological potency of novel analogues based on their structural features.

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. ucsb.edu These descriptors fall into several categories, including electronic, geometric, topological, and hybrid. hufocw.org

In the QSAR analysis of this compound analogues, a sophisticated method known as 4D-QSAR has been utilized. nih.gov This approach is particularly suited for flexible molecules like this compound as it incorporates ligand conformational flexibility into the model-building process. nih.gov The key steps in developing descriptors for this model involved:

3D Structure Generation: The three-dimensional structure of each analogue was constructed and energy-minimized. nih.gov

Charge Calculation: Partial atomic charges were computed using the AM1 semiempirical method. nih.gov

Conformational Analysis: A conformational ensemble profile was generated for each analogue to account for its flexibility. researchgate.net

The primary descriptors used in the 4D-QSAR study were Grid Cell Occupancy Descriptors (GCODs) . These descriptors represent the normalized occupancy of specific grid cells by different atom types across the entire conformational ensemble, providing a detailed 3D map of the molecule's properties. nih.gov In addition to GCODs, other non-4D-QSAR descriptors were also incorporated to improve the models, most notably the calculated logarithm of the 1-octanol/water partition coefficient (ClogP), which quantifies the molecule's lipophilicity. nih.gov

Once the descriptors were calculated, statistical models were developed to correlate them with biological activity. The primary statistical methods used included:

Partial Least Squares (PLS) Regression: This technique was used for data reduction and to fit the observed biological activities with the calculated molecular descriptors. nih.gov

Genetic Function Approximation (GFA): A modified version of this algorithm was employed to select the optimal combination of descriptors for the final QSAR model. researchgate.net

Table 2: Types of Molecular Descriptors Used in this compound QSAR Studies

| Descriptor Type | Description | Example(s) | Reference |

|---|---|---|---|

| 4D-QSAR | Encodes information about conformational flexibility and 3D pharmacophoric features. | Grid Cell Occupancy Descriptors (GCODs) | nih.gov |

| Physicochemical | Quantifies properties like lipophilicity. | ClogP (calculated log of octanol/water partition coefficient) | nih.gov |

| Electronic | Describes the electronic aspects of the molecule. | Partial atomic charges (calculated via AM1 method) | nih.gov |

The ultimate goal of QSAR analysis is to create models that can accurately predict the biological activity of new, untested compounds. Using the descriptors and statistical methods described above, predictive 4D-QSAR models were successfully constructed for a training set of 27 this compound analogues. nih.govnih.gov

These models were developed for three distinct biological activities: nih.gov

Loss of Righting Reflex (LORR) in tadpoles: A measure of general anesthetic activity.

Enhancement of agonist activity at the GABA-A receptor: Potentiation of GABA's effect.

Direct activation of the GABA-A receptor: Agonist-independent receptor activation.

The statistical robustness of these models was validated, demonstrating their predictive power. For example, the 4D-QSAR model for direct receptor activation yielded a conventional correlation coefficient (r²) of 0.829 and a cross-validated correlation coefficient (xv-r²) of 0.765 for the 27 compounds in the training set, indicating a strong correlation and good predictive ability. researchgate.net

To further assess the predictive capability, the tadpole LORR 4D-QSAR model was evaluated using a test set of eight compounds that were not included in the original model development. nih.gov The model accurately predicted the activity of compounds that were structurally similar (congeneric) to those in the training set. nih.gov However, the predictions were less accurate for compounds that explored different substituent sites or had significantly different electronic structures, highlighting the importance of the model's applicability domain. nih.gov These predictive models are invaluable for prioritizing the synthesis of new analogues with potentially optimized biological activity. nih.govbmj.com

Table 3: Performance of a Predictive 4D-QSAR Model for this compound Analogues

| Biological Activity Modeled | Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| Direct Activation of GABA-A Receptor | Number of Compounds (n) | 27 | Size of the training set | researchgate.net |

| Direct Activation of GABA-A Receptor | Correlation Coefficient (r²) | 0.829 | Indicates a strong fit of the model to the training data | researchgate.net |

| Direct Activation of GABA-A Receptor | Cross-Validated (xv-r²) | 0.765 | Indicates good internal predictive ability of the model | researchgate.net |

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the chemical compound "this compound" that adheres to the specific and detailed analytical outline provided.

The user's request requires in-depth information on advanced analytical methodologies, including specific chromatographic conditions (HPLC, GC-MS, LC-MS/MS) and spectrometric characterization (NMR, MS/MS) for this compound and its metabolites.

To fulfill the request as outlined would require specific data such as HPLC mobile phases, GC-MS fragmentation ions, LC-MS/MS transition parameters, and NMR spectral data, none of which were found for this compound in the conducted searches. Creating content without this foundational data would not meet the standards of accuracy and detail required. Therefore, the article cannot be generated as instructed.

Advanced Analytical Methodologies for Profadol Research

Novel Biosensor and Electrochemical Technologies for Research Detection of Profadol (B1213207)

Information not available.

Computational and Theoretical Studies of Profadol

Molecular Docking and Dynamics Simulations of Profadol-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and affinities of a ligand, such as This compound (B1213207), to its target proteins. These methods offer a dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein.

Studies have utilized molecular docking to investigate the interaction of propofol (B549288) (a structurally related compound often studied computationally) with various targets, including GABAA receptors and serum albumin. For instance, docking simulations have explored the binding of propofol to the αL I domain, suggesting interactions primarily driven by van der Waals forces and hydrophobic effects. nih.gov Another study used the GLIDE program for rigid molecular docking of propofol with the αL I domain, which is a repository for 3D structural data of biological macromolecules. nih.gov This program evaluates steric and complementarity of ligand-receptor interactions, followed by energy minimization of poses. nih.gov

Molecular dynamics simulations provide a more detailed picture by simulating the movement of atoms and molecules over time. These simulations can reveal the stability of the ligand-protein complex, conformational changes upon binding, and the nature of interactions in a dynamic environment. Atomistic molecular dynamics simulations have been employed to study the interaction of propofol with lipid bilayers, investigating its effects on bilayer properties like area per lipid, order parameter, and hydrogen bonding. nih.govresearchgate.net These simulations showed that propofol prefers the low-density, low-order acyl chain region of lipid bilayers. nih.govresearchgate.net

Furthermore, molecular dynamics simulations have been used to explore the binding of propofol to human serum albumin (HSA), identifying different binding sites (PR1 and PR2) and their respective binding affinities. hilarispublisher.comresearchgate.net The linear interaction energy method, implemented in MD simulations, indicated that HSA-ligand interactions for PR1 are dominated by hydrophobic forces, while hydrogen bonding is more significant for PR2. hilarispublisher.comresearchgate.net The PR2 site was found to exhibit stronger binding for propofol in one study, with a predicted binding free energy (ΔGbind) of -23.804 kJ*mol-1 and a predicted dissociation constant (Kdpred) of 62.68 μM. hilarispublisher.com

Molecular docking and dynamics simulations have also been applied to study propofol's interaction with voltage-gated sodium channels, predicting several binding sites and providing insights into the molecular mechanisms by which propofol inhibits these channels. nih.govnih.gov

Table 1 summarizes some findings from molecular docking and dynamics studies involving propofol and its interactions with various biological targets.

| Target Protein/System | Computational Method(s) Used | Key Findings | Relevant Citations |

| αL I domain | Molecular Docking (GLIDE) | Interactions primarily van der Waals and hydrophobic; binding to lovastatin (B1675250) site. | nih.gov |

| Lipid Bilayers (DOPC, DPPC) | Atomistic Molecular Dynamics | Prefers low-density acyl chain region; affects bilayer properties. | nih.govresearchgate.net |

| Human Serum Albumin (HSA) | Molecular Docking, Molecular Dynamics (LIE method) | Identified PR1 (hydrophobic) and PR2 (hydrogen bonding) binding sites; different binding affinities. | hilarispublisher.comresearchgate.netacs.org |

| Voltage-Gated Sodium Channels (NaChBac, NavMs) | Computational Docking, Molecular Dynamics | Predicted multiple binding sites; insights into inhibition mechanisms. | nih.govnih.gov |

| GABAA Receptor | Molecular Docking | Interaction modes similar to cocrystalline ligand. | researchgate.net |

| Serum Albumins from different species | Molecular Docking (AutoDock), Molecular Dynamics | Differences in binding affinity correlating with evolutionary relationships; identified PR1 and PR2 sites. | acs.orgnih.gov |

| IgG | Molecular Docking | Formation of complex involves hydrogen bonding and van der Waals forces. | arabjchem.org |

Quantum Chemical Calculations on this compound's Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, properties, and reactivity of molecules at the atomic level. These calculations can determine molecular geometries, charge distributions, frontier molecular orbitals, and reaction pathways.

While specific quantum chemical calculations focusing solely on "this compound" were not extensively found in the provided search results, studies on structurally related compounds like propofol offer insights into the types of calculations performed. For example, a spectroscopic and computational study analyzed propofol homodimers and their complexes with water molecules using levels of theory such as M06-2X/6-311++G(d,p) and M06-2X/6-31+G(d). nih.gov These calculations helped determine the driving forces in dimer formation, such as C-H···π interactions, dipole-dipole interactions, and cyclic hydrogen-bond structures in hydrated clusters. nih.gov

Applying similar quantum chemical methods to this compound would allow for the characterization of its molecular properties, including its optimized 3D structure, electrostatic potential surface, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding how this compound might interact with biological targets and undergo metabolic transformations. Calculations could also explore potential reaction mechanisms, such as oxidation or conjugation, which are relevant to its metabolism and elimination.

Homology Modeling and De Novo Design Approaches for this compound Ligands

Homology modeling is a computational technique used to build a 3D model of a protein when its amino acid sequence is known, but its experimental structure is not available. This is achieved by using the known structures of homologous proteins as templates. De novo design, on the other hand, involves designing novel molecules with desired properties that can bind to a specific target site.

While direct information on homology modeling specifically for this compound targets or de novo design of this compound ligands was not prominently featured in the search results, the principles of these methods are applicable. If the 3D structure of a protein target for this compound is unknown but has homologous proteins with known structures, homology modeling could be used to create a structural model for docking and dynamics simulations.

De novo design approaches could be employed to design novel compounds that retain or improve upon the desirable interaction properties of this compound with its targets, while potentially modifying other characteristics. These methods often involve algorithms that build molecules atom by atom or fragment by fragment within the binding site of a target protein, optimizing for binding affinity and other relevant properties. The provided citation youtube.com was not directly linked to homology modeling or de novo design in the search results.

Cheminformatics and Data Mining for this compound-Related Compounds and Databases

Cheminformatics involves the application of computational and informational techniques to chemical data. Data mining in this context refers to the process of discovering patterns and insights from large chemical databases. These approaches can be used to identify this compound-related compounds, explore their properties, and find relevant data in various databases.

Cheminformatics tools can be used to analyze the structural properties of this compound, identify similar compounds based on structural fingerprints or descriptors, and predict various physicochemical properties. Data mining techniques can be applied to publicly available chemical databases (like PubChem, ChEMBL, etc.) to gather information on this compound, its known targets, related compounds, and associated biological activity data.

For example, PubChem is a source for obtaining the 3D structure of propofol (a related compound) for use in molecular docking studies. nih.govnih.gov Cheminformatics approaches could involve searching these databases for "this compound" to retrieve its chemical information, including its PubChem CID, synonyms, chemical properties, and links to relevant scientific literature and bioactivity data. Data mining could then extend to identifying compounds structurally similar to this compound and analyzing their reported activities to infer potential properties or targets of this compound. The provided citation biorxiv.org was not directly linked to cheminformatics or data mining in the search results.

Computational Models of Brain Activity and Neural Networks influenced by this compound

Computational models of brain activity and neural networks are used to simulate and understand how chemical compounds like this compound affect the complex dynamics of the brain. These models can range from simplified neural mass models to more detailed network simulations.

Studies have utilized computational models, such as the COALIA model (a large-scale neural mass model), to simulate the effects of propofol on brain electrical activity, particularly EEG signatures like alpha and slow-wave oscillations. researchgate.netbiorxiv.orgmit.edu These models integrate molecular-level effects, such as the enhancement of GABAA receptor activity, with large-scale network connectivity to replicate observed brain dynamics under anesthesia. researchgate.netbiorxiv.orgmit.edu The COALIA model, for instance, represents local populations of neurons as neural masses distributed across cortical regions, connected via long-range projections. researchgate.netbiorxiv.org It simulates the effects of propofol by modulating parameters related to postsynaptic potentials and synaptic strength. researchgate.netbiorxiv.orgmit.edu

Neural network models have also been employed to understand the impact of propofol on brain activity and even to predict anesthetic outcomes. A simple neural network was created to replicate the effect of propofol on neural activity, suggesting that increased inhibition can paradoxically destabilize networks. biorxiv.orgarxiv.org Deep reinforcement learning has been applied with deep neural networks to control anesthetic dosing in a simulated environment, demonstrating better performance than traditional controllers. mdpi.com Artificial neural network models have been developed to predict propofol induction doses based on clinical parameters, showing improved accuracy compared to regression equations. scispace.complos.org These models can quantify the relationship between factors like age and the required propofol dose through simulation. scispace.com

Computational models have also explored how propofol affects critical brain dynamics and disrupts the balance between stability and excitability. biorxiv.orgarxiv.orgpnas.org Simulations have shown that propofol can alter dynamics in thalamocortical loops, leading to persistent and synchronous alpha activity, which may impede responsiveness to external stimuli. plos.orgnih.gov

Table 2 provides examples of computational models and their applications in studying the effects of propofol on brain activity.

| Model Type | Focus | Key Findings/Applications | Relevant Citations |

| Neural Mass Model (e.g., COALIA) | Large-scale brain electrical activity (EEG) | Replicates alpha and slow-wave oscillations; integrates molecular and network effects. | researchgate.netbiorxiv.orgmit.edu |

| Simple Neural Network | Dynamic stability of neural activity | Increased inhibition by propofol can destabilize networks. | biorxiv.orgarxiv.org |

| Deep Reinforcement Learning with Neural Network | Anesthetic dosing control | Outperforms traditional controllers in simulated environments. | mdpi.com |

| Artificial Neural Network (Multilayer Perceptron) | Prediction of propofol induction dose | Improved accuracy; quantifies relationship between age and dose. | scispace.complos.org |

| Thalamocortical Model | Alpha rhythm generation and synchrony | Propofol alters thalamocortical loops, leading to synchronous alpha activity. | plos.orgnih.gov |

These computational studies provide valuable theoretical frameworks and simulations that enhance our understanding of how compounds like this compound might interact with biological systems and influence complex processes like brain activity.

Emerging Research Directions and Future Hypotheses for Profadol Investigations

Exploration of Novel Profadol (B1213207) Binding Sites and Mechanisms of Action

While this compound is identified as a mixed agonist-antagonist at the μ-opioid receptor wikipedia.org, future research could investigate whether this compound interacts with other opioid receptor subtypes (kappa, delta, nociceptin) or non-opioid targets. Given the complexity of pain pathways and the varied effects of opioid analgesics, exploring potential interactions with other neurotransmitter systems or ion channels could reveal novel mechanisms contributing to this compound's effects or potential side effects. Techniques such as radioligand binding assays, site-directed mutagenesis, and advanced structural biology methods like cryo-electron microscopy or X-ray crystallography could be hypothesized for use in identifying and characterizing additional binding sites nih.govacs.orgchemistryviews.orgnih.govsemanticscholar.org.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to this compound Research

The application of omics technologies, such as proteomics and metabolomics, could provide a broader understanding of the biological pathways influenced by this compound administration humanspecificresearch.orgnih.govmaastrichtuniversity.nlbiobide.comuninet.edu. Proteomics could be used to identify changes in protein expression or post-translational modifications in response to this compound, potentially revealing downstream effectors or adaptive responses nih.govmaastrichtuniversity.nl. Metabolomics could profile changes in endogenous metabolites, offering insights into metabolic pathways modulated by this compound or its effects on cellular processes nih.govmaastrichtuniversity.nl. Integrating data from these technologies could help to construct a more comprehensive picture of this compound's biological impact beyond its primary receptor interaction. However, no specific studies applying these technologies to this compound were found in the search results.

Methodological Innovations in this compound Research and Analytical Development

Future research on this compound would benefit from the development of highly sensitive and specific analytical methods for its detection and quantification in various biological matrices researchgate.netijpcbs.comnih.govubc.carjptonline.org. Innovations in analytical chemistry, such as advanced chromatography-mass spectrometry techniques or novel biosensors, could enable more precise pharmacokinetic and pharmacodynamic studies researchgate.netijpcbs.comnih.govubc.carjptonline.org. Furthermore, methodological advancements in in vitro and in vivo models could provide better tools for studying this compound's complex pharmacology and potential interactions. The search results highlighted analytical method development for other compounds but lacked specific details for recent innovations applied to this compound itself.

Data Tables:

Based on the conducted search, no specific quantitative or detailed qualitative research data directly relevant to the emerging research directions (Section 9) for this compound was found that could be presented in data tables. The search results predominantly discussed this compound's historical context and basic mechanism or focused on research directions for other compounds like Propofol (B549288).

Q & A

Q. What experimental designs are commonly used to evaluate the analgesic efficacy of Profadol and its structural analogs?

Methodological Answer: Analgesic evaluation typically employs in vivo models such as the hot-plate test (measuring latency to pain response) and acetic acid-induced writhing test (quantifying abdominal contractions). For example, rigid analogs like spiro[tetralin-1,3'-pyrrolidine] derivatives are synthesized via multistep organic reactions (e.g., condensation of tetralones with ethyl cyanoacetate, followed by cyclization and reduction ). Pharmacological testing should include dose-response curves, with morphine or codeine as positive controls, and statistical analysis of ED₅₀ values .

Q. How can researchers design a comparative study to assess this compound’s relative potency to morphine?

Methodological Answer: Use a double-blind crossover design with graded intramuscular doses in subjects with chronic pain (e.g., cancer patients). Measure pain relief over time using standardized scales (e.g., visual analog scales). Calculate potency ratios via parallel-line bioassay methods, accounting for time-effect curves and adverse effects like injection-site pain . Ensure randomization and matched control groups to minimize bias .

Q. What ethical considerations are critical in human studies investigating this compound’s dependence potential?

Methodological Answer: Adhere to protocols for Institutional Review Board (IRB) approval , including informed consent, disclosure of withdrawal risks, and monitoring for adverse events. Participant selection should exclude individuals with substance use disorders unless the study explicitly targets this population. Document physical dependence using objective measures (e.g., withdrawal symptom checklists) and subjective reports .

Advanced Research Questions

Q. How do this compound’s dual agonist-antagonist properties at opioid receptors influence its abuse potential?

Methodological Answer: Conduct receptor binding assays (e.g., μ-opioid receptor affinity studies) and functional assays (e.g., GTPγS binding) to quantify intrinsic activity. Compare this compound’s effects in morphine-dependent models:

- In subjects dependent on 240 mg/day morphine, this compound precipitates withdrawal (antagonist effect).

- In subjects dependent on 60 mg/day morphine, it suppresses withdrawal (agonist effect) . Use direct addiction studies to assess drug-seeking behavior and euphoria ratings, contrasting results with nalorphine and codeine .

Q. What strategies resolve contradictions in abuse potential assessments between animal models and clinical data?

Methodological Answer: Perform systematic reviews to identify methodological disparities, such as dose equivalency or species-specific receptor expression. For example, this compound’s antagonist effects in morphine-dependent monkeys may not translate directly to humans due to differences in receptor dynamics . Use sensitivity analyses to adjust for confounding variables (e.g., prior opioid exposure) .

Q. How can structure-activity relationship (SAR) studies optimize this compound analogs for reduced dependence liability?

Methodological Answer: Synthesize analogs with conformational restrictions (e.g., spirocyclic pyrrolidine-tetralin hybrids) to limit receptor interaction flexibility. Test analogs in writhing and hot-plate assays, comparing efficacy to this compound and morphine. Prioritize compounds with lower μ-opioid receptor intrinsic activity but retained analgesic potency, as seen in N-methylspiro[5-hydroxytetralin-1,3'-pyrrolidine] derivatives .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous patient populations?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability in pain sensitivity or metabolism. Use Bayesian hierarchical models for small sample sizes or missing data. Pre-specify analysis plans to handle outliers and adjust for covariates (e.g., age, baseline pain scores) per NIH/FDA guidelines .

Tables: Key Findings from this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.